5-Cyano-2-methylisonicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Heterocyclic Synthesis

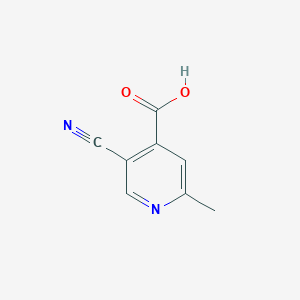

5-Cyano-2-methylisonicotinic acid is a distinct organic compound that belongs to the extensive family of pyridine carboxylic acids. This class of compounds is characterized by a pyridine ring, a six-membered heterocycle containing a nitrogen atom, substituted with one or more carboxyl groups. pharmaguideline.com The specific structure of this compound, featuring a cyano (-C≡N) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a carboxylic acid (-COOH) group at the 4-position (the isonicotinic position), imbues it with a unique electronic and steric profile that dictates its reactivity and potential applications.

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which influences its chemical behavior, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. pharmaguideline.com The presence of both an electron-withdrawing cyano group and an electron-donating methyl group, in addition to the carboxylic acid, creates a complex electronic environment within the molecule. This substitution pattern is crucial in the realm of heterocyclic synthesis, where the strategic placement of functional groups allows for the construction of more complex molecular architectures.

The synthesis of polysubstituted pyridines is a significant area of organic chemistry, with numerous methods developed to achieve specific substitution patterns. nih.gov These methods often involve multi-component reactions or the functionalization of a pre-existing pyridine core. acs.orgnih.gov The synthesis of a trisubstituted pyridine like this compound would likely involve a carefully planned synthetic route, potentially utilizing modern catalytic systems to ensure regioselectivity. organic-chemistry.org

The broader class of cyanopyridine derivatives has garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. nih.govresearchgate.net The cyano group can act as a key pharmacophore, participating in various biological interactions. nih.gov

Historical Development and Early Research Contributions for this compound

While the history of pyridine and its simpler derivatives dates back to the 19th century, with isonicotinic acid itself being known for its role in the development of the anti-tuberculosis drug isoniazid (B1672263), specific historical details regarding the first synthesis and early research on this compound are not extensively documented in readily available literature. acs.orgacs.org The development of synthetic methodologies for more complex, polysubstituted pyridines is a more recent endeavor in the field of organic chemistry.

Early research into pyridine chemistry was often driven by the discovery of naturally occurring alkaloids and the quest for new dyes and pharmaceuticals. The synthesis of isonicotinic acid derivatives gained significant momentum with the discovery of the therapeutic properties of isoniazid in the mid-20th century. organic-chemistry.org This led to broader explorations of the chemical space around the isonicotinic acid scaffold.

The synthesis of cyanopyridines, in general, has been an area of interest for many years, with various methods being developed for their preparation. pharmaguideline.com These methods often involve the dehydration of amides or the substitution of leaving groups with cyanide salts. However, specific early research contributions that focus solely on this compound are not prominent in the historical chemical literature. Its emergence is more likely tied to the broader expansion of chemical libraries and the need for novel building blocks in drug discovery and materials science in more recent decades. The compound is now commercially available, indicating that viable synthetic routes have been established.

Overview of Academic Research Trajectories and Significance of this compound

The academic research trajectory for compounds like this compound is largely influenced by the broader trends in heterocyclic chemistry and medicinal chemistry. The significance of this particular compound lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties.

The combination of a carboxylic acid, a cyano group, and a methyl-substituted pyridine ring offers multiple points for chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for the attachment of this core to other molecular fragments. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.

In the context of medicinal chemistry, cyanopyridine derivatives are actively investigated for a range of biological activities, including as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govresearchgate.netacs.org The cyano group can participate in hydrogen bonding and other interactions with biological targets, and its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific studies on the biological activity of this compound are not widely reported, its structural motifs are present in compounds of therapeutic interest.

The field of materials science also utilizes pyridine derivatives for the construction of metal-organic frameworks (MOFs) and other functional materials. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 859970-50-6 | chem960.com |

| Molecular Formula | C₈H₆N₂O₂ | chemsrc.com |

| Molecular Weight | 162.15 g/mol | chemsrc.com |

| Solubility | Slightly soluble (14 g/L) | chem960.com |

Table 2: Related Isonicotinic Acid Derivatives in Research

| Compound | Key Research Area | Reference |

| Isoniazid (Isonicotinic acid hydrazide) | Antitubercular agent | organic-chemistry.orgacs.org |

| 2-Amino-6-methyl-isonicotinic acid | Pharmaceutical intermediate | acs.org |

| Isonicotinic acid hydrazide derivatives | Antimicrobial activity | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCBETLTVBFXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855991 | |

| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859970-50-6 | |

| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Cyano 2 Methylisonicotinic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Cyano-2-methylisonicotinic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the substituted pyridine (B92270) ring and its functional groups.

A logical retrosynthetic approach would first disconnect the carboxylic acid group, which can be formed from the hydrolysis of a nitrile or an ester. This leads back to a key intermediate, 5-cyano-2-methylpyridine. The cyano group can be introduced through various methods, including direct cyanation or the transformation of another functional group like a halogen or an amino group. This disconnection points to 2-methyl-5-halopyridine or 5-amino-2-methylpyridine (B47470) as potential precursors.

Further disconnection of the 2-methylpyridine (B31789) core itself can be envisioned through several classical and contemporary cyclization strategies. These often involve the condensation of aldehydes or ketones with ammonia (B1221849) or other nitrogen sources. wikipedia.org This systematic deconstruction provides multiple pathways that can be evaluated based on feasibility, efficiency, and the availability of starting materials.

Classical and Contemporary Approaches to the Formation of the 2-Methylpyridine Core

The 2-methylpyridine (2-picoline) core is a fundamental building block in the synthesis of this compound. Historically, 2-picoline was first isolated from coal tar. wikipedia.org Modern synthetic methods offer more controlled and higher-yielding routes.

Classical Methods:

Condensation Reactions: A prevalent industrial method involves the condensation of acetaldehyde (B116499) with ammonia over an oxide catalyst, which typically produces a mixture of 2- and 4-picolines. wikipedia.org Another classical approach is the reaction of acetaldehyde and ammonia, preheated and passed over a catalyst like Al2O3, to yield a mix of 2- and 4-methylpyridine. chemicalbook.com

Contemporary Methods:

Cyclization of Acetone (B3395972) and Acrylonitrile (B1666552): A more recent and efficient method involves the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which subsequently cyclizes to yield 2-picoline. wikipedia.org

Acetylene-Acetonitrile Route: A highly advanced process utilizes the cyclization of acetylene (B1199291) and acetonitrile (B52724) in the presence of a bis(cyclopentadienyl)cobalt catalyst to produce 2-methylpyridine with high yield and fewer by-products. chemicalbook.comgoogle.com

Flow Synthesis: Modern flow chemistry techniques have been applied to the synthesis of 2-methylpyridines. These methods offer advantages such as improved safety, scalability, and often higher yields with reduced reaction times compared to traditional batch processes. mdpi.com For instance, passing a starting material through a heated column packed with a catalyst like Raney® nickel can achieve regioselective α-methylation of pyridines. mdpi.com

Regioselective Introduction of the Cyano Moiety

The introduction of a cyano group at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through direct cyanation reactions or by converting other functional groups into a nitrile.

Direct Cyanation Reactions of Pyridine Systems

Direct C-H cyanation of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this transformation, often involving the activation of the pyridine ring.

Cyanation of Pyridine N-oxides: A common and effective strategy is the cyanation of pyridine N-oxides. The N-oxide activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. chem-soc.siresearchgate.net The reaction of a pyridine N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), in the presence of an activating agent like dimethylcarbamoyl chloride, can yield the corresponding cyanopyridine. chem-soc.siresearchgate.net This method, often referred to as a modified Reissert-Henze reaction, is a versatile tool for introducing a cyano group. acs.org

Electrochemical Cyanation: Electrochemical methods offer a green and efficient alternative for the cyanation of heterocyclic compounds. organic-chemistry.org For instance, the electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines using TMSCN as the cyano source has been successfully demonstrated. organic-chemistry.orgresearchgate.net This approach avoids the use of toxic heavy metals and can be performed under mild conditions.

Conversion of Other Functional Groups to the Cyano Group

An alternative to direct cyanation is the conversion of a pre-existing functional group on the pyridine ring into a cyano group. This two-step approach often provides better regiochemical control.

From Halides: A common method involves the nucleophilic substitution of a halide (e.g., bromo or chloro) with a cyanide salt, typically in the presence of a palladium or nickel catalyst. This is a widely used transformation in organic synthesis.

From Amides: Primary amides can be dehydrated to form nitriles. This conversion can be achieved using various dehydrating agents, such as phosphorus pentoxide. wikipedia.org

Sandmeyer Reaction: An amino group on the pyridine ring can be converted to a cyano group via the Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt.

Formation of the Carboxylic Acid Functionality at Position 5

The final step in the synthesis of this compound is the formation of the carboxylic acid group at the 5-position. This is typically achieved through the hydrolysis of a precursor functional group, most commonly an ester or a nitrile.

Hydrolysis of Esters and Nitriles

The hydrolysis of nitriles and esters to carboxylic acids is a fundamental transformation in organic chemistry. libretexts.orgchemistrysteps.com

Hydrolysis of Nitriles: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, will directly yield the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially forms the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid. libretexts.org Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions have also been developed for industrial applications. google.comgoogle.com

Hydrolysis of Esters: If the synthetic route proceeds through an ester intermediate, the ester can be readily hydrolyzed to the corresponding carboxylic acid. This can be accomplished through saponification, which involves heating the ester with a strong base like sodium hydroxide, followed by acidification. Alternatively, acid-catalyzed hydrolysis can also be employed.

Oxidation of Alkyl or Other Groups

A common strategy for the synthesis of pyridine carboxylic acids involves the oxidation of alkyl groups on the pyridine ring. For instance, 5-Methylnicotinic acid can be prepared by the oxidation of 3,5-dimethylpyridine (B147111) using potassium permanganate (B83412) in an aqueous solution. chemicalbook.com This method, while straightforward, provides a foundational approach for introducing a carboxylic acid functional group.

Catalytic Methodologies in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as key strategies for the functionalization of pyridine rings. nih.govnih.govrsc.org

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis has revolutionized the synthesis of functionalized pyridines by enabling direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov These methods provide a more direct and atom-economical route to substituted pyridines. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for example, have been used for the C-3 olefination of pyridines. acs.org

The functionalization of the pyridine ring can be influenced by the choice of metal and ligands, allowing for regioselective modifications. nih.govresearchgate.net For instance, modifications to the pyridine ring of pyridinophane ligands can tune the electronic properties and reactivity of metal complexes, which has implications for their catalytic activity. tcu.edu While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in the provided results, the principles of transition metal-catalyzed C-H functionalization are highly relevant for its synthesis. nih.govnih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative for synthesizing functionalized pyridines. nih.govacs.org These methods often operate under mild reaction conditions and can offer unique selectivity. nih.govacs.org

A notable development is the photochemical organocatalytic functionalization of pyridines. nih.govacs.org This approach utilizes a dithiophosphoric acid catalyst that, upon photoexcitation, can facilitate the reaction of pyridines with radicals. nih.govacs.org This method provides a novel pathway for pyridine functionalization with distinct positional selectivity compared to classical radical reactions. nih.govacs.org Another example is the amino-organocatalyzed synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes, demonstrating a transition metal-free construction of functionalized pyridines. rsc.org These organocatalytic strategies represent a promising avenue for the synthesis of complex pyridines like this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inbenthamscience.combiosynce.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. rasayanjournal.co.inbenthamscience.combiosynce.com

Microwave-assisted synthesis has been recognized as a green chemistry tool, often leading to higher yields, shorter reaction times, and purer products. nih.gov For example, a one-pot, four-component reaction under microwave irradiation has been used to synthesize novel pyridine derivatives in high yields. nih.gov The use of ionic liquids as recyclable solvents and catalysts is another green approach that can improve the efficiency and sustainability of pyridine synthesis. benthamscience.com Furthermore, the development of catalytic reactions that proceed under mild conditions with high atom economy aligns with the core tenets of green chemistry. biosynce.com Adopting these principles in the synthesis of this compound can lead to more sustainable and economically viable processes.

Scalability and Process Optimization Considerations for Research and Industrial Application

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. For the synthesis of this compound, this involves developing robust and cost-effective methods that can be implemented on a larger scale.

The use of continuous flow reactors, for example, can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing waste. The development of one-pot multicomponent reactions is particularly attractive for industrial applications as it reduces the number of synthetic steps and purification procedures. nih.gov For instance, the synthesis of functionalized pyridines via a four-component reaction demonstrates a streamlined approach that could be amenable to scale-up. acs.org Ultimately, the goal is to develop a synthetic route to this compound that is not only efficient and high-yielding but also economically viable and environmentally responsible. biosynce.com

Reactivity and Derivatization Chemistry of 5 Cyano 2 Methylisonicotinic Acid

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring System

The pyridine ring in 5-cyano-2-methylisonicotinic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the cyano group, and the carboxylic acid. Conversely, these features make the ring more susceptible to nucleophilic aromatic substitution. While specific studies on electrophilic and nucleophilic substitution reactions for this compound are not extensively documented in the provided search results, the general reactivity patterns of substituted pyridines can be inferred. For instance, nucleophilic substitution reactions on related pyridine systems have been studied, where a leaving group can be displaced by a nucleophile.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions.

Esterification typically proceeds via acid-catalyzed reaction with an alcohol. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For example, the synthesis of methyl or ethyl esters of related 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been described. nih.gov A general method for esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive derivative like an acid chloride or by using coupling agents. researchgate.netbath.ac.uk The direct condensation of carboxylic acids and amines is also possible but may require catalysts to proceed efficiently. bath.ac.uk The reaction with ammonia (B1221849) or primary amines would yield the corresponding primary or secondary amides.

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Esterification | Alcohol | Methanol, Ethanol | Ester |

| Amidation | Amine | Ammonia, Primary Amines (e.g., Methylamine) | Amide |

| Amidation | Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Amide |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of certain functional groups on the α-carbon can facilitate this reaction, often upon heating. libretexts.org For aromatic carboxylic acids, decarboxylation can be challenging but may be achieved under specific conditions, sometimes involving metal catalysts. organic-chemistry.org The presence of a cyano group can influence the electronic properties of the molecule and potentially affect the conditions required for decarboxylation. nih.govmdpi.com The mechanism for thermal decarboxylation of acids with a double-bonded function on the α-carbon can proceed through a cyclic elimination process. libretexts.org

The carboxylic acid group of this compound can be converted into more reactive acid halides and anhydrides, which are versatile intermediates for further derivatization.

Acid Halides , most commonly acid chlorides, are typically prepared by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, 5-carboxyphthalide (B1580894) has been converted to its acid chloride using thionyl chloride. google.com This transformation is a key step in activating the carboxylic acid for subsequent reactions, such as amidation or esterification under milder conditions. myexperiment.org

Acid Anhydrides can be formed from carboxylic acids, often via the corresponding acid chloride. The reaction of an acid chloride with a carboxylate salt is a common method for preparing both symmetrical and unsymmetrical anhydrides. youtube.com Alternatively, direct dehydration of dicarboxylic acids by heating can yield cyclic anhydrides. youtube.com

Table 2: Reagents for Acid Halide and Anhydride Formation

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF |

| Acid Bromide | Phosphorus tribromide (PBr₃) | - |

| Acid Anhydride | Acid chloride + Carboxylate salt | - |

Reactivity of the Nitrile Group in this compound

The cyano (nitrile) group is another key functional group that imparts specific reactivity to the molecule.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then, upon further hydrolysis, a carboxylic acid. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. lumenlearning.comlibretexts.org The intermediate amide is then further hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid, which can then be neutralized with acid to yield the free carboxylic acid. chemguide.co.uksavemyexams.com The hydrolysis of nitriles can be a two-stage process, with the amide being an isolable intermediate under controlled conditions. chemguide.co.uk

Table 3: Products of Nitrile Hydrolysis

| Hydrolysis Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., H₂O, H⁺, heat) | 5-Carbamoyl-2-methylisonicotinic acid | 2-Methylpyridine-4,5-dicarboxylic acid |

| Basic (e.g., NaOH, H₂O, heat) then Acidification | 5-Carbamoyl-2-methylisonicotinic acid | 2-Methylpyridine-4,5-dicarboxylic acid |

Reduction Reactions to Amines and Aldehydes

The cyano group at the 5-position of the pyridine ring is a key site for synthetic modification, particularly through reduction reactions. These transformations provide pathways to primary amines and aldehydes, which are valuable intermediates for further derivatization.

Reduction to Amines

The conversion of the nitrile functionality to a primary amine (aminomethyl group) is a common and crucial transformation. This is typically achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation using reagents like Raney Nickel is a well-established method for reducing nitriles. researchgate.net While specific conditions for this compound are not widely reported, analogous reductions of aromatic and heterocyclic nitriles suggest that catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere would effectively yield 5-(aminomethyl)-2-methylisonicotinic acid. nih.gov Another powerful reducing agent for this transformation is ammonia borane (B79455) (NH₃BH₃), which can reduce a variety of nitriles to primary amines without the need for a metal catalyst, often under thermal conditions. acs.org This method is noted for its tolerance of various functional groups. acs.org

Chemical hydrides like lithium aluminum hydride (LiAlH₄) are also highly effective for nitrile reduction. chemistrysteps.com The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon, followed by a second hydride addition to the intermediate imine salt. Subsequent aqueous workup then furnishes the primary amine. chemistrysteps.com Milder reagents such as diisopropylaminoborane (B2863991) have also been shown to reduce aromatic nitriles to the corresponding primary amines. nih.govorganic-chemistry.org

Table 1: Reagents for Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Raney Ni | Acetic acid/pyridine/water | Does not promote benzylic heteroatom bond hydrogenolysis. researchgate.net |

| H₂/Pd-C | Various solvents, H₂ pressure | Standard catalytic hydrogenation. |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. chemistrysteps.com |

| Ammonia Borane (NH₃BH₃) | Thermal, catalyst-free | Environmentally benign, tolerates many functional groups. acs.org |

Reduction to Aldehydes

The partial reduction of the nitrile group to an aldehyde represents a more delicate synthetic challenge, requiring milder and more selective reducing agents to prevent over-reduction to the amine or alcohol.

One of the most common reagents for this transformation is Di-isobutylaluminium hydride (DIBAL-H). At low temperatures, DIBAL-H adds a single hydride equivalent to the nitrile, forming an iminium-aluminum complex. chemistrysteps.com This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup. chemistrysteps.comncert.nic.in

Another established method involves the use of Raney Nickel in the presence of a hydrogen donor like formic acid or sodium hypophosphite. researchgate.netresearchgate.net The Stephen reaction, which utilizes stannous chloride (SnCl₂) and hydrochloric acid to form an aldiminium salt that is then hydrolyzed, is also a classic method for this conversion. ncert.nic.in Modified aluminum hydride reagents, such as lithium triethoxyaluminohydride, have also been developed for the selective partial reduction of nitriles to aldehydes. acs.org

Table 2: Reagents for Selective Reduction of Nitriles to Aldehydes

| Reagent | Typical Conditions | Mechanism/Notes |

|---|---|---|

| DIBAL-H | Toluene or hexane, low temperature (e.g., -78 °C), followed by aqueous workup | Forms a stable imine intermediate that is hydrolyzed. chemistrysteps.comncert.nic.in |

| Raney Ni / HCOOH | Formic acid, 75-80 °C | In situ generation of reducing species. researchgate.net |

| Raney Ni / NaH₂PO₂ | Aq. acetic acid/pyridine | Mild conditions, room temperature. researchgate.net |

| SnCl₂ / HCl | Anhydrous ether, followed by hydrolysis | Stephen reaction; proceeds via an iminium salt. ncert.nic.in |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions for Heterocycle Formation)

The nitrile group of this compound can participate as a 2π component in cycloaddition reactions, providing a powerful route for the construction of five-membered heterocyclic rings.

The most prominent example is the [2+3] cycloaddition (also known as a 1,3-dipolar cycloaddition) with azides to form tetrazoles. wikipedia.orgorganic-chemistry.org This reaction, often referred to as a Huisgen cycloaddition, transforms the cyano group into a 5-substituted-1H-tetrazole ring. acs.orgnih.govyoutube.com The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or a Brønsted acid catalyst like ammonium (B1175870) chloride. youtube.com The resulting tetrazole ring is considered an isostere of a carboxylic acid group, which can be significant in medicinal chemistry applications. youtube.com Metal catalysts, such as cobalt(II) and copper complexes, have been shown to promote this reaction under milder conditions, proceeding through coordination of the nitrile to the metal center, which activates it for nucleophilic attack by the azide. nih.govacs.orgnih.gov

While the cyano group is generally a poor dienophile in [4+2] Diels-Alder reactions, its participation in such reactions is not impossible, particularly in intramolecular contexts or with highly activated dienes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, for an unactivated nitrile on a pyridine ring, this pathway is less common. More feasible are formal [3+2] cycloadditions with other 1,3-dipoles like nitrile oxides, which would lead to the formation of oxadiazole rings. youtube.comuchicago.eduscielo.org.mx

Reactions Involving the Methyl Group at Position 2

The methyl group at the 2-position (the α-position) of the pyridine ring exhibits enhanced reactivity due to the electron-withdrawing nature of the nitrogen atom. Its protons are more acidic than those of a simple alkylbenzene, allowing it to act as a nucleophile in various reactions.

A classic reaction of 2-methyl (or 2-picoline) derivatives is the condensation with aldehydes and ketones. nih.govacs.orgnih.gov This reaction is typically base-catalyzed, where a strong base deprotonates the methyl group to form a resonance-stabilized carbanion. This anion can then attack the carbonyl carbon of an aldehyde or ketone in an aldol-type condensation, leading to the formation of a β-hydroxyalkyl side chain. Subsequent dehydration often occurs readily to yield a styryl- or vinyl-substituted pyridine.

The reactivity of the methyl group can be significantly enhanced by N-oxidation of the pyridine ring. acs.orgscripps.eduarkat-usa.org The resulting pyridine-N-oxide exhibits increased electron withdrawal, further acidifying the α-methyl protons and facilitating their removal. chemtube3d.comabertay.ac.uk This increased reactivity allows condensation reactions to proceed under milder conditions.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective functionalization.

Chemoselectivity: Differentiating between the cyano, methyl, and carboxylic acid groups is a key challenge.

Nitrile vs. Carboxylic Acid: Selective reduction of the nitrile in the presence of the carboxylic acid can be achieved using specific reagents. For example, catalytic hydrogenation under certain conditions or the use of borane-based reagents might favor reduction of the nitrile over the carboxylic acid. Conversely, the carboxylic acid can be selectively converted to an ester or amide while leaving the nitrile and methyl groups untouched.

Methyl Group Activation: As mentioned, N-oxidation selectively activates the 2-methyl group for condensation reactions, while also influencing the electronic properties of the ring for other transformations. scripps.eduarkat-usa.org The N-oxide can be removed later in the synthetic sequence.

Regioselectivity: Controlling the position of substitution on the pyridine ring is crucial for synthesizing specific isomers.

Activating Groups: The existing substituents direct the position of further electrophilic or nucleophilic attack. The electron-withdrawing cyano and carboxyl groups deactivate the ring towards electrophilic substitution, but direct nucleophiles to the 2- and 4-positions.

Pyridyne Intermediates: A strategy for achieving regioselective difunctionalization involves the generation of pyridyne intermediates. For instance, a suitably substituted pyridine can be converted into a 3,4-pyridyne, which then undergoes regioselective addition of a nucleophile at the 4-position, directed by a coordinating group at the 2-position. rsc.orgnih.gov This allows for subsequent quenching with an electrophile at the 3-position. rsc.orgnih.gov

Lewis Acid Activation: Activation of the pyridine nitrogen with a Lewis acid (e.g., BF₃·OEt₂) can facilitate the regioselective nucleophilic addition of reagents like phosphine (B1218219) oxides to the C4 position. acs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Nitrile Reduction: The mechanism of nitrile reduction by hydrides like LiAlH₄ involves a two-step nucleophilic addition of hydride ions. chemistrysteps.com The first addition forms an imine anion, which is then rapidly reduced by a second hydride to a dianion, which is protonated upon workup to the amine. chemistrysteps.com For partial reduction with DIBAL-H, the reaction stops at the intermediate iminium-aluminate complex, which is stable at low temperatures and hydrolyzes to the aldehyde. chemistrysteps.com

[2+3] Cycloaddition for Tetrazole Formation: The mechanism of tetrazole formation from a nitrile and an azide has been studied extensively. While sometimes depicted as a concerted pericyclic reaction, evidence often points to a stepwise mechanism, particularly with metal catalysts or acid activation. acs.orgyoutube.com The process is believed to begin with activation of the nitrile by coordination to a Lewis acid or protonation. youtube.com This is followed by a nucleophilic attack of the azide anion on the activated nitrile carbon. acs.orgyoutube.com The resulting linear intermediate then undergoes intramolecular cyclization to form the tetrazole ring. nih.govacs.orgnih.gov Computational studies on the reaction between azide anions and nitriles show that the barrier for cycloaddition decreases as the electron-withdrawing character of the substituent on the nitrile increases. acs.org

Picoline Condensation: The condensation of 2-picoline derivatives with aldehydes proceeds through a base-catalyzed mechanism. nih.gov A strong base abstracts a proton from the methyl group, generating a nucleophilic carbanion that is stabilized by resonance involving the pyridine ring. This anion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Protonation of the alkoxide yields the aldol (B89426) addition product, which can then undergo base-catalyzed dehydration to form the conjugated vinyl-pyridine product.

Theoretical and Computational Studies of 5 Cyano 2 Methylisonicotinic Acid

Quantum Chemical Investigations and Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. While specific DFT studies on 5-Cyano-2-methylisonicotinic acid are not widely published, analysis of related compounds like 6-methylnicotinic acid provides a strong predictive framework. jocpr.com

DFT calculations, typically using a basis set such as B3LYP/6-311+G(d,p), can optimize the molecular geometry to its lowest energy state. jocpr.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of an electronegative nitrogen atom in the pyridine (B92270) ring, a powerful electron-withdrawing cyano (-CN) group, and an electron-donating methyl (-CH₃) group creates a unique electronic distribution.

The calculated bond lengths for the pyridine ring are expected to be shorter than those in a standard benzene (B151609) ring due to the nitrogen atom's influence. jocpr.com The molecular electrostatic potential (MEP) surface would likely show a region of high negative potential around the pyridine nitrogen and the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be concentrated around the hydrogen atoms.

Table 1: Predicted Structural Parameters for this compound (Based on Analogues) Note: This data is predictive and based on DFT studies of similar compounds like 6-methylnicotinic acid.

| Parameter | Predicted Value | Rationale |

| C-N Bond Lengths (Ring) | ~1.33 - 1.34 Å | Electronegative N atom shortens adjacent C-N bonds compared to C-C bonds. jocpr.com |

| C=O Bond Length | ~1.21 Å | Typical double bond character. jocpr.com |

| C-O Bond Length | ~1.36 Å | Typical single bond character. jocpr.com |

| C-CN Bond Length | ~1.45 Å | Standard length for a C-C single bond adjacent to a triple bond. |

| Molecular Dipole Moment | Moderate to High | Expected due to the presence of highly polar -COOH and -CN groups and the pyridine N atom. jocpr.com |

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the C-C bond connecting the carboxyl group to the ring can lead to different conformers. The most stable conformer would likely be planar, stabilized by intramolecular interactions or minimized steric hindrance.

Tautomerism is another critical aspect. This compound can exist in at least two tautomeric forms:

The carboxylic acid form, which is expected to be the most stable.

A zwitterionic form, where the acidic proton from the carboxyl group transfers to the basic pyridine nitrogen atom.

Computational studies can calculate the relative energies of these tautomers in different environments (gas phase vs. solvent) to determine their equilibrium populations. While the carboxylic acid form is generally favored, the zwitterionic tautomer could be stabilized in polar protic solvents. Studies on similar heterocyclic systems confirm the possibility of such proton transfer phenomena. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. jocpr.com

For this compound, the electron-withdrawing nature of the cyano group and the pyridine nitrogen is expected to lower the energy of both the HOMO and LUMO. The electron-donating methyl group would conversely raise their energies. DFT calculations on related molecules like 6-methylnicotinic acid have determined the HOMO-LUMO gap to be around 5.44 eV, indicating a molecule with high stability. jocpr.com A similar value would be expected for the title compound. The distribution of these orbitals is also key; the HOMO is likely to be distributed over the pyridine ring and methyl group, while the LUMO would be concentrated around the electron-deficient regions, particularly involving the cyano group and the carboxylic acid moiety.

Table 2: Predicted FMO Properties for this compound Note: Values are based on calculations for analogous compounds like 6-methylnicotinic acid and are predictive.

| Property | Predicted Value | Implication |

| E_HOMO | ~ -7.0 eV | Moderate electron-donating capability. |

| E_LUMO | ~ -1.6 eV | Good electron-accepting capability. |

| HOMO-LUMO Gap (E_gap) | ~ 5.4 eV | High kinetic stability and relatively low reactivity. jocpr.com |

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry can map the entire energy profile of a chemical reaction, including transition states and intermediates. For this compound, several reactions are of interest:

Esterification: Reaction of the carboxylic acid with an alcohol.

Amide formation: Reaction with an amine.

Nucleophilic substitution: Reactions at the cyano group or on the pyridine ring.

Decarboxylation: Removal of the carboxyl group, typically under harsh conditions.

Studies on related 2-amino-3-cyanopyridine (B104079) derivatives show that the cyano group's carbon atom is susceptible to electrophilic attack, while the amino group (or in this case, the pyridine nitrogen) acts as a nucleophilic center. nih.gov Computational modeling of a reaction, such as the esterification of the carboxylic acid group, would involve calculating the energy barriers for different proposed mechanisms (e.g., acid-catalyzed pathways), thus identifying the most favorable reaction route.

Molecular Docking and Ligand-Target Interaction Predictions (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.comresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

Derivatives of isonicotinic acid are known to have various biological activities. tandfonline.com Docking studies on these derivatives against protein targets, such as enzymes from Mycobacterium tuberculosis or various cancer-related proteins, have been performed. researchgate.netresearchgate.net For this compound, a docking study would involve placing the molecule into the active site of a target protein. The software would then calculate the most stable binding poses and a scoring function would estimate the binding affinity.

The key functional groups of this compound would play distinct roles in binding:

Carboxylic acid: Can act as a strong hydrogen bond donor and acceptor.

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

Cyano Group: Can participate in dipole-dipole or hydrogen bonding interactions.

Aromatic Ring: Can form π-π stacking or hydrophobic interactions with aromatic amino acid residues in the protein's active site.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics calculations are often performed on static, isolated molecules (in a vacuum), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. mdpi.com This provides a dynamic picture of molecular behavior in a realistic environment, such as in water or another solvent. mdpi.comresearchgate.netrsc.org

For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water). By calculating the forces between all atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of every atom. This allows for:

Conformational Sampling: Observing how the molecule flexes, rotates, and changes its shape over time, providing a more complete picture than a static conformational analysis.

Solvent Effects: Analyzing how solvent molecules arrange themselves around the solute and form hydrogen bonds. This is crucial for understanding solubility and the stability of different tautomers in solution.

Ligand-Protein Dynamics: When combined with a protein target, MD simulations can show how a ligand settles into a binding pocket, how the protein structure adapts to the ligand, and the stability of the resulting complex over time. youtube.com

In Silico Prediction of Material Properties and Optoelectronic Behavior of Derivatives

Computational methods are increasingly used to predict the properties of materials before they are synthesized. Derivatives of pyridine are of interest for their potential use in optoelectronics, for example, as components of organic light-emitting diodes (OLEDs) or non-linear optical (NLO) materials.

DFT calculations can predict key electronic and optical properties:

Polarizability and Hyperpolarizability: These are measures of how the electron cloud of a molecule is distorted by an electric field. High hyperpolarizability is a prerequisite for NLO materials.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to excited states. materialsciencejournal.org

Charge Transport Properties: By analyzing the reorganization energy and electronic coupling between adjacent molecules in a simulated crystal, it's possible to predict whether a material would be better at transporting electrons or holes, a key factor for semiconductor applications. researchgate.net

Studies on related 3-cyano-2(1H)-pyridones have utilized DFT to understand electronic structures and predict their potential applications. rsc.org By strategically modifying this compound to create new derivatives, these computational tools could guide the design of novel materials with tailored optoelectronic properties.

Applications of 5 Cyano 2 Methylisonicotinic Acid in Non Clinical Research Domains

5-Cyano-2-methylisonicotinic Acid as a Synthetic Building Block for Complex Molecules

This compound is a valuable heterocyclic building block in organic and medicinal chemistry. scbt.comcymitquimica.com Its structure, featuring a pyridine (B92270) ring substituted with a cyano group, a methyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification. This allows for its incorporation into a wide array of more complex molecular architectures. illinois.eduillinois.edu The presence of these functional groups provides chemists with the versatility to construct novel compounds with specific desired properties. scbt.com

Precursor in Medicinal Chemistry Research for Novel Scaffold Synthesis

In the field of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of novel molecular scaffolds. These scaffolds form the core structures of new chemical entities being investigated for their potential therapeutic activities. The pyridine nucleus is a prominent feature in many biologically active compounds and approved drugs. researchgate.net

Research has demonstrated the use of related cyano-pyridine derivatives in the generation of diverse heterocyclic systems. For instance, the reactivity of the cyano group and the carboxylic acid function allows for the construction of fused ring systems and the introduction of various pharmacophores. A study on the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, analogues of the cardiotonic agent milrinone, highlights the utility of such scaffolds in designing compounds with specific biological targets. nih.gov In this research, the corresponding ethyl or methyl esters were synthesized and subsequently hydrolyzed to the carboxylic acids. nih.gov

The synthesis of novel heterocyclic scaffolds often involves the chemical manipulation of the functional groups present in this compound. For example, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been utilized to create various complex heterocyclic structures, including coumarin (B35378) and aminopyrazole derivatives. researchgate.net This highlights the role of the cyano- and acid-moieties as reactive handles for building intricate molecular frameworks. researchgate.net

Intermediate in Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are also relevant in the development of agrochemicals and specialty chemicals. The pyridine ring is a common feature in many herbicides, insecticides, and fungicides. The specific arrangement of substituents in this compound can be exploited to create new active ingredients for crop protection. While direct public-domain research on the use of this compound in agrochemicals is not extensively detailed, the known biological activity of related pyridine derivatives suggests its potential as a valuable intermediate in this sector. chemicalbook.com

Monomer or Ligand in Polymer Chemistry and Material Science

In the realms of polymer chemistry and material science, this compound and its derivatives can function as monomers or ligands. chemicalbook.com The carboxylic acid group can participate in polymerization reactions, such as polyesterification, to form novel polymers with tailored properties. The pyridine nitrogen and the cyano group can act as coordination sites for metal ions, making this compound a candidate for the synthesis of metallopolymers and coordination polymers. These materials can exhibit interesting electronic, optical, or catalytic properties.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound, possessing both a nitrogen-containing heterocycle and a carboxylic acid group, makes it a prime candidate for use as a ligand in coordination chemistry. biointerfaceresearch.com These functional groups can bind to metal ions, leading to the formation of metal complexes and, under appropriate conditions, extended structures like metal-organic frameworks (MOFs). nih.gov

Ligand Design and Metal Complex Formation

The design of ligands is a critical aspect of forming stable and functional metal complexes. biointerfaceresearch.com this compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group. The presence of the cyano group can also influence the electronic properties and the coordination geometry of the resulting metal complex. scielo.org.za

The formation of metal complexes with ligands containing pyridine and carboxylic acid functionalities has been widely studied. For instance, research on isonicotinic acid has shown its ability to form complexes with various transition metals like Co(II), Cu(II), and Zn(II), resulting in structures with specific geometries, such as distorted octahedral. ajol.info In these complexes, the isonicotinic acid can act as a monodentate ligand, coordinating through the pyridine nitrogen. ajol.info The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion.

The table below summarizes the coordination behavior of related ligands, providing insight into the potential of this compound in forming metal complexes.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

| Isonicotinic Acid | Co(II), Cu(II), Zn(II) | Monodentate (via pyridine N) | Distorted Octahedral ajol.info |

| Piperonylic Acid | Zn(II), Cd(II) | Bridged, Chelated, Monodentate | Dimeric and Monomeric Structures nih.gov |

| N,N'-bis(m-pyridyl)urea | Zn(II), Cu(II), Ag(I) | Bidentate (via pyridine N) | Anion Coordination in MOFs ornl.gov |

Applications in Heterogeneous Catalysis and Adsorption

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. nih.gov The tunable pore size, high surface area, and functionalizable nature of MOFs make them promising materials for applications in heterogeneous catalysis and adsorption. cademix.orgnih.gov

Ligands containing multiple coordination sites, such as this compound, are essential for the construction of robust MOF structures. The combination of the pyridine and carboxylate groups allows for the formation of extended three-dimensional networks. The cyano group can also be a site for post-synthetic modification, further functionalizing the MOF for specific applications.

MOFs have been investigated as catalysts for various organic reactions and as materials for the adsorption of gases and pollutants. nih.govcademix.org For example, MOF-5, which is composed of zinc oxide clusters and terephthalic acid, has shown catalytic activity in reactions like Friedel-Crafts alkylation. nih.gov The incorporation of ligands like this compound into MOF structures could introduce new catalytic sites or enhance the adsorption properties of the material. The Lewis basicity of the pyridine nitrogen and the potential for hydrogen bonding with the cyano and carboxylic acid groups can influence the interaction of the MOF with guest molecules.

The table below highlights some applications of MOFs in catalysis and adsorption, indicating the potential areas where MOFs derived from this compound could be utilized.

| MOF | Application | Key Feature |

| MOF-5 | Friedel-Crafts Alkylation nih.gov | Lewis Acidic Sites |

| ZJU-802 (Zr-based) | Anionic Drug Loading mdpi.com | High Loading Capacity |

| NU-1000 (Zr-based) | Oxyanion Adsorption nih.gov | Strong Binding Affinity |

Photophysical and Optoelectronic Applications of Derivatives

The inherent aromaticity and the presence of both electron-donating (methyl) and electron-withdrawing (cyano) groups make derivatives of this compound intriguing components for the construction of photophysically and optoelectronically active materials. Research in this area often focuses on the synthesis of metal-organic frameworks (MOFs) and coordination polymers where the isonicotinic acid derivative acts as an organic linker.

The photoluminescent properties of such materials are of significant interest. The luminescence in these frameworks can originate from the organic linkers themselves, from the metal centers, or from a combination of both through ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) processes. The specific photophysical properties, including emission and excitation wavelengths, quantum yields, and fluorescence lifetimes, are highly tunable based on the choice of the metal ion and the precise structure of the organic linker.

For instance, isonicotinic acid and its derivatives are known to be excellent linkers for building coordination complexes with various transition metals and lanthanides. sigmaaldrich.com These complexes can exhibit diverse luminescent properties. sigmaaldrich.com The introduction of substituents like the cyano and methyl groups on the isonicotinic acid backbone can modulate the electronic properties of the ligand, thereby influencing the resulting photophysical characteristics of the MOF. While specific studies on MOFs derived from this compound are not extensively documented, the principles established with other substituted isonicotinic acids are applicable. For example, two new metal phosphate–oxalates, SCU-26 and SCU-27, were synthesized using isonicotinic acid as a structure-directing agent, with SCU-26 exhibiting intense blue-green luminescence with a high quantum yield of 28.35%. nih.gov This highlights the potential of isonicotinic acid derivatives in creating luminescent materials.

Development of Chemical Probes and Labeling Reagents

The structural features of this compound also make it a valuable scaffold for the development of chemical probes and labeling reagents for use in biological research.

Fluorescent Probes:

Bioorthogonal Labeling Reagents:

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The development of bioorthogonal labeling reagents is crucial for studying biomolecules in their natural context. The cyano group of this compound is a key functional group that can be exploited for this purpose. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes is a widely used bioorthogonal reaction. While not a direct participant in the IEDDA reaction, the isonicotinic acid scaffold can be functionalized with a tetrazine moiety to create a labeling reagent.

Furthermore, the carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as fluorophores or affinity tags. This allows for the creation of multifunctional labeling reagents. The development of such reagents often involves a modular approach, where the recognition element, the reactive group for bioorthogonal ligation, and a reporter group are combined into a single molecule.

While specific examples of chemical probes and labeling reagents derived directly from this compound are not yet prevalent in the literature, the chemical functionalities present in this molecule provide a strong foundation for future development in this area. The combination of a tunable pyridine core, a reactive cyano group, and a versatile carboxylic acid handle makes it a promising platform for creating sophisticated tools for chemical biology.

Exploration of Biological Activities and Mechanisms of 5 Cyano 2 Methylisonicotinic Acid and Its Derivatives in Vitro and Mechanistic Focus

Enzyme Inhibition Studies and Kinetic Analysis (e.g., DPP-4 inhibition, α-amylase inhibition)

Derivatives of the cyanopyridine structure have been investigated as potent enzyme inhibitors. A notable example is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment.

One such derivative, NVP-DPP728, which incorporates a (5-cyanopyridin-2-yl)amino moiety, functions as a slow-binding, competitive inhibitor of DPP-4. Mechanistic studies have shown that it inhibits human DPP-4 through the formation of a reversible, nitrile-dependent complex. Kinetic analysis determined its inhibitory constant (Ki) and association/dissociation rates, quantifying its potency and binding dynamics.

| Parameter | Value | Description |

|---|---|---|

| Ki (Inhibitory Constant) | 11 nM | Measures the potency of the inhibitor; a lower value indicates higher potency. |

| kon (Association Rate Constant) | 1.3 x 105 M-1s-1 | Rate at which the inhibitor binds to the enzyme. |

| koff (Dissociation Rate Constant) | 1.3 x 10-3 s-1 | Rate at which the inhibitor-enzyme complex dissociates. A slow koff is characteristic of slow-binding inhibitors. |

While the cyanopyridine scaffold is prominent in DPP-4 inhibition, its activity against other enzymes like α-amylase is not well-documented in available literature. α-Amylase is a target for controlling postprandial hyperglycemia. Kinetic analysis of α-amylase inhibitors typically involves determining the mode of inhibition (e.g., competitive, non-competitive, or mixed) through graphical methods like Lineweaver-Burk plots. For instance, studies on various plant extracts have demonstrated competitive or mixed non-competitive inhibitory mechanisms against α-amylase.

In addition to metabolic enzymes, cyanopyridine derivatives have been evaluated as inhibitors of kinases involved in cancer cell signaling, such as Pim-1 kinase. nih.gov All tested cyanopyridine derivatives in one study showed higher inhibition of Pim-1 kinase than their corresponding cyanopyridone precursors. nih.gov Another study identified a cyanopyridine scaffold as a novel inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in cancer immune evasion. tandfonline.comsemanticscholar.org

Receptor Binding Profiling and Selectivity Studies (in vitro)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. Cyanopyridine derivatives have been synthesized and evaluated for their interaction with various neurotransmitter receptors.

Specifically, derivatives have been tested for their affinity to serotonin (B10506) 1A (5-HT1A) receptors, which are implicated in mood and anxiety disorders. nih.gov Competitive binding assays, using radiolabeled ligands, are employed to determine the inhibitory constant (Ki) of the test compounds. These studies have demonstrated that certain cyanopyridine-based ligands exhibit nanomolar affinity for 5-HT1A receptors. nih.gov

Selectivity is a critical aspect of drug development. Therefore, these compounds were also screened against a panel of other receptors to assess off-target binding. For the 5-HT1A ligands, binding to other biogenic amine receptors, such as α1-adrenergic receptors, was also observed, although often with lower affinity. nih.gov This highlights the importance of selectivity profiling to predict potential side effects and to guide further chemical optimization. The affinity for other receptors and transporters was generally low (Ki > 100 nM). nih.gov

| Compound | 5-HT1A Receptor | α1-Adrenergic Receptor | Selectivity (α1/5-HT1A) |

|---|---|---|---|

| Derivative 1 | 22 nM | 129 nM | ~5.9-fold |

| Derivative 2 | 7.7 nM | 46 nM | ~6.0-fold |

| Derivative 3 | 5.8 nM | 23 nM | ~4.0-fold |

Cellular Assays for Mechanistic Investigations (e.g., pathway modulation, cellular target engagement)

To understand the biological effects of 5-Cyano-2-methylisonicotinic acid derivatives in a physiological context, various cellular assays are employed. These assays help to confirm target engagement, elucidate mechanisms of action, and assess cellular outcomes like cytotoxicity and apoptosis.

A significant body of research has focused on the anticancer potential of cyanopyridine-based compounds. nih.govnih.govresearchgate.net The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) colorimetric assay is commonly used to evaluate the cytotoxic effects of these derivatives on various human cancer cell lines. nih.govnih.gov Studies have demonstrated that cyanopyridine compounds exhibit promising cytotoxicity against liver (HepG-2), colon (HCT-116, CaCo-2), breast (MCF-7), and prostate (PC-3) cancer cell lines. nih.govnih.gov

| Compound Series | MCF-7 (Breast) | CaCo-2 (Colon) | HepG-2 (Liver) | PC-3 (Prostate) | Reference |

|---|---|---|---|---|---|

| Cyanopyridine-Oxadiazole 4a | > 100 µM | 2.61 µM | - | - | nih.gov |

| Cyanopyridine-Oxadiazole 4e | 8.35 µM | 3.86 µM | - | - | nih.gov |

| Cyanopyridine 4c | - | - | 8.02 µM | - | nih.gov |

| Cyanopyridine 4d | - | - | 6.95 µM | - | nih.gov |

Beyond general cytotoxicity, mechanistic cellular assays investigate how these compounds modulate specific signaling pathways. For example, derivatives have been shown to inhibit cellular targets like Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are crucial for cancer cell proliferation and survival. nih.govresearchgate.net Furthermore, studies have demonstrated that certain cyanopyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, providing a deeper understanding of their anticancer mechanism. researchgate.net The discovery of a cyanopyridine scaffold as an Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor was also confirmed using cellular-based assays, which verified that the compounds could inhibit tryptophan degradation in a cellular environment. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For cyanopyridine derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets.

The cyano (-C≡N) group itself is a key feature, often acting as a hydrogen bond acceptor in interactions with biological targets. The activity of many compounds is significantly diminished if the cyano group is replaced.

Key SAR insights for cyanopyridine derivatives include:

Against Cancer Cells: In studies of cyanopyridine-oxadiazole derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence cytotoxicity. nih.gov For instance, an unsubstituted phenyl ring (compound 4a) was most effective against the CaCo-2 cell line, whereas a meta-positioned nitro group (an electron-withdrawing group) on the phenyl ring (compound 4e) enhanced cytotoxicity against both MCF-7 and CaCo-2 cell lines. nih.gov In another series targeting Pim-1 kinase, the cyanopyridine derivatives were generally more cytotoxic than their cyanopyridone precursors. nih.gov

Against 5-HT1A Receptors: In a series of compounds targeting the 5-HT1A receptor, subtle changes in the linker and substitution patterns led to variations in binding affinity, demonstrating the sensitivity of the receptor's binding pocket to the ligand's structure. nih.gov

Against IDO1: The discovery of a cyanopyridine scaffold as a potent IDO1 inhibitor through screening highlights the importance of the core heterocyclic structure for this specific target. tandfonline.comsemanticscholar.org

These studies collectively demonstrate that the biological activity of this class of compounds can be finely tuned by modifying substituents on the pyridine (B92270) and any attached rings, altering linker chains, and changing the core structure from a pyridone to an aromatic pyridine.

In Silico Prediction of Biological Targets and Interactions

Computational, or in silico, methods are powerful tools for predicting how a molecule might interact with biological targets, guiding the design and optimization of new drug candidates. Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a target protein.

For cyanopyridine derivatives, molecular docking has been extensively used to:

Identify Potential Targets: Virtual screening campaigns, where large libraries of compounds are computationally docked against a target of interest, have successfully identified the cyanopyridine scaffold as a novel inhibitor of targets like IDO1. tandfonline.comsemanticscholar.org

Elucidate Binding Modes: Docking studies provide a structural hypothesis for how these compounds bind to their targets. For example, docking has been used to understand the interactions of cyanopyridine derivatives with the active sites of EGFR, Pim-1 kinase, and the COVID-19 main protease. nih.govresearchgate.netnih.gov These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Explain SAR: The results from docking can rationalize the observed structure-activity relationships. For instance, if a particularly active compound forms a specific hydrogen bond in the docked model that a less active analogue cannot, it provides a structural explanation for the difference in potency.

In addition to docking, other in silico methods like shape-based screening (e.g., ROCS - Rapid Overlay of Chemical Structures) have been used. This technique identifies molecules with a similar 3D shape and chemical feature arrangement to a known active compound, which led to the discovery of additional cyanopyridine-based IDO1 inhibitors. tandfonline.comsemanticscholar.org

Ligand Efficiency and Druggability Assessment from a Computational/SAR Perspective

In modern drug discovery, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) metrics have become essential for assessing the "druggability" of a compound by normalizing its potency for its size. wikipedia.orgnih.gov This helps prioritize smaller, more efficient compounds that have greater potential for optimization into successful drugs.

The most common metric is Ligand Efficiency (LE) , which relates the binding energy of a ligand to its number of non-hydrogen atoms (NHA). wikipedia.org

LE = -ΔG / NHA ≈ 1.4 * pIC₅₀ / NHA

Other important metrics include:

Binding Efficiency Index (BEI): Normalizes potency (pIC₅₀ or pKᵢ) by molecular weight (MW). wikipedia.org

Surface Efficiency Index (SEI): Normalizes potency by polar surface area (PSA). wikipedia.org

These metrics can be applied to the cyanopyridine derivatives for which potency data is available. For example, considering a cyanopyridine derivative (Compound 4c from Table 3) with an IC₅₀ of 8.02 µM (pIC₅₀ ≈ 5.1) against HepG-2 cells and a hypothetical NHA of 25, its LE would be approximately 0.28. Comparing LE values across a series of compounds helps identify which structural modifications provide the most "binding energy per atom," guiding more efficient lead optimization.

| Metric | Formula | Purpose |

|---|---|---|

| Ligand Efficiency (LE) | 1.4 * pActivity / NHA | Measures binding efficiency per non-hydrogen atom. Good starting points often have LE > 0.3. |

| Binding Efficiency Index (BEI) | pActivity / (MW in kDa) | Relates potency to molecular weight. Values > 10 are often considered favorable. |

| Surface Efficiency Index (SEI) | pActivity / (PSA / 100) | Relates potency to polar surface area. |

| Lipophilic Ligand Efficiency (LLE) | pActivity - logP | Measures the compound's efficiency relative to its lipophilicity. Values > 5 are desirable to avoid issues with high lipophilicity. |

| pActivity refers to -log(IC50, Ki, etc.). NHA is the number of non-hydrogen atoms. MW is molecular weight. PSA is polar surface area. logP is the logarithm of the partition coefficient. |

From a druggability perspective, these computational assessments are vital. A compound with high potency but also high molecular weight and lipophilicity (low LE and LLE) may be a poor candidate for further development due to potential issues with absorption, distribution, metabolism, and excretion (ADME). The cyanopyridine scaffold, being a relatively small heterocyclic core, offers a good starting point for developing drug candidates with favorable ligand efficiency metrics.

Challenges and Future Research Directions for 5 Cyano 2 Methylisonicotinic Acid

Unexplored Reactivity and Novel Transformations of the Compound

The unique arrangement of electron-withdrawing (cyano, carboxylic acid) and electron-donating (methyl) groups on the pyridine (B92270) ring of 5-cyano-2-methylisonicotinic acid suggests a complex and largely unexplored reactivity profile. Future research could focus on several key areas:

Selective Functionalization: A primary challenge lies in the selective transformation of one functional group in the presence of the others. For instance, developing methods for the selective reduction of the cyano group without affecting the carboxylic acid or the pyridine ring would open up new synthetic pathways. Conversely, selective esterification or amidation of the carboxylic acid without reacting with the cyano group is another area ripe for investigation.

Transformations of the Cyano Group: The cyano group is a versatile functional handle. Its reactivity in this compound is largely unexplored. Research into its hydrolysis, reduction to an amine, or conversion to a tetrazole ring could yield novel derivatives with unique properties. The reactivity of cyanopyridines is known to be influenced by the electronic nature of other substituents, suggesting that the methyl and carboxyl groups will play a key role in modulating its transformations. rsc.org

Activation of the Methyl Group: The methyl group at the 2-position could potentially be activated for further functionalization. rsc.org Research into its oxidation to an aldehyde or carboxylic acid, or its use in condensation reactions, could provide access to a new family of pyridine derivatives.

Pyridine Ring Transformations: The pyridine ring itself can participate in various reactions. organic-chemistry.org Exploring dearomatization-functionalization sequences could lead to the synthesis of novel, three-dimensional molecular scaffolds. rsc.orgnih.gov Such reactions, which reversibly alter the oxidation state of the molecule, could enable the formation of new carbon-carbon or carbon-nitrogen bonds at positions not typically reactive in the aromatic state. rsc.org

A hypothetical research project could explore the selective reduction of the cyano group under different catalytic systems, with expected outcomes summarized in the table below.

| Catalyst System | Predominant Product | Potential Side Products |

| H₂, Pd/C, high pressure | 2-methyl-5-(aminomethyl)isonicotinic acid | Over-reduction of pyridine ring |

| NaBH₄, CoCl₂ | 2-methyl-5-(aminomethyl)isonicotinic acid | Partial reduction products |

| LiAlH₄ | Reduction of both cyano and carboxyl groups | Complex mixture of products |

Development of More Efficient and Sustainable Synthetic Methodologies

While this compound is commercially available, the development of more sustainable and efficient synthetic routes remains a key research challenge. Future efforts could be directed towards:

Green Chemistry Approaches: Current industrial syntheses may rely on harsh reagents or produce significant waste. Research into greener alternatives, such as the use of heterogeneous catalysts like metal-organic frameworks (MOFs) or biocatalysts, could lead to more environmentally friendly processes. acs.org The use of renewable starting materials and solvent-free reaction conditions should also be explored. rsc.org

One-Pot Syntheses: Designing a one-pot synthesis from simple, readily available precursors would significantly improve efficiency. This could involve, for example, a multicomponent reaction where the pyridine ring is constructed with the desired functional groups in a single step. nih.govresearchgate.net